molecular formula C20H19FN2O5S2 B296816 N-{4-[(4-fluoroanilino)sulfonyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide

N-{4-[(4-fluoroanilino)sulfonyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide

Cat. No. B296816
M. Wt: 450.5 g/mol
InChI Key: GVMSRCPZSDLJPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(4-fluoroanilino)sulfonyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide, commonly known as FSBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. FSBA is a sulfonamide derivative that has been used as a labeling reagent for proteins, peptides, and amino acids. It is a highly reactive compound that can covalently modify the amino acid residues of proteins, thereby providing a means to study protein structure and function.

Mechanism of Action

FSBA reacts with the amino acid residues of proteins, particularly lysine and cysteine residues, through a nucleophilic substitution reaction. The resulting adducts are stable and can be detected by various analytical techniques, such as mass spectrometry and gel electrophoresis.
Biochemical and Physiological Effects:
FSBA labeling can affect the biochemical and physiological properties of proteins. The labeling can alter the protein's charge, size, and conformation, thereby affecting its function. However, the extent of these effects depends on the site of labeling and the concentration of FSBA used.

Advantages and Limitations for Lab Experiments

FSBA labeling provides a powerful tool for studying protein structure and function. It allows for the identification of specific amino acid residues involved in protein-protein interactions, enzyme catalysis, and ligand binding. However, FSBA labeling has some limitations. The labeling can be non-specific, leading to the modification of unintended amino acid residues. Additionally, the labeling can affect the protein's function, making it challenging to interpret the results.

Future Directions

FSBA has the potential for various future directions in research. One possible direction is the development of more specific labeling reagents that can target specific amino acid residues. Another direction is the application of FSBA labeling in the study of protein-protein interactions, particularly in the identification of protein interaction networks. Additionally, FSBA labeling can be used to study the effects of post-translational modifications on protein function. Finally, the development of new analytical techniques that can detect FSBA-labeled proteins with high sensitivity and specificity can enhance the utility of this labeling reagent in research.

Synthesis Methods

FSBA can be synthesized by the reaction of 4-fluoroaniline with p-toluenesulfonyl chloride in the presence of a base, followed by reaction with 4-methoxy-3-methylbenzenesulfonyl chloride. The resulting product is then purified by column chromatography.

Scientific Research Applications

FSBA has been widely used as a labeling reagent for proteins, peptides, and amino acids. It can covalently modify the amino acid residues of proteins, thereby providing a means to study protein structure and function. FSBA has been used in various research fields, including proteomics, enzymology, and drug discovery.

properties

Molecular Formula

C20H19FN2O5S2

Molecular Weight

450.5 g/mol

IUPAC Name

N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]-4-methoxy-3-methylbenzenesulfonamide

InChI

InChI=1S/C20H19FN2O5S2/c1-14-13-19(11-12-20(14)28-2)30(26,27)23-17-7-9-18(10-8-17)29(24,25)22-16-5-3-15(21)4-6-16/h3-13,22-23H,1-2H3

InChI Key

GVMSRCPZSDLJPT-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F)OC

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F)OC

Origin of Product

United States

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